N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
Description
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a heterocyclic compound featuring a benzodiazole (benzimidazole) core linked to a tetrazole-carboxamide scaffold substituted with a trifluoromethylphenyl group. This structure combines electron-deficient aromatic systems (tetrazole and trifluoromethylphenyl) with a benzodiazole moiety, which is known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N7O/c18-17(19,20)10-5-7-11(8-6-10)27-25-15(24-26-27)16(28)21-9-14-22-12-3-1-2-4-13(12)23-14/h1-8H,9H2,(H,21,28)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWIGONGMLGEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodiazole moiety, a tetrazole ring, and a trifluoromethyl-substituted phenyl group. This unique combination is believed to enhance its biological activity through diverse mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains and fungi. The presence of the trifluoromethyl group is hypothesized to contribute to increased lipophilicity and membrane permeability, facilitating the antimicrobial action .
Antiparasitic Activity
Studies have demonstrated that related tetrazole compounds possess antiparasitic properties. Specifically, derivatives have been tested for their efficacy against protozoan parasites and helminths. The mechanism often involves inhibition of essential metabolic pathways in the parasites .
Cytotoxicity
Cytotoxicity assays reveal that many benzodiazole derivatives can induce apoptosis in cancer cell lines. The specific compound under review may exhibit similar effects, potentially through the disruption of cellular signaling pathways or DNA synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes critical for microbial or parasitic survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit DNA synthesis.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may enhance the compound's ability to disrupt cellular membranes.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several analogues reported in the literature:
Key Observations :
- Trifluoromethylphenyl Group : The target compound’s -CF₃ group enhances lipophilicity and metabolic stability compared to methoxy-substituted analogues (e.g., ), which may improve bioavailability .
- Tetrazole vs.
- Benzodiazole vs. Benzimidazole : The benzodiazole core (two nitrogen atoms) differs from benzimidazole derivatives (e.g., ) in electronic density, affecting π-π stacking and hydrogen-bonding capabilities .
Physicochemical and Spectral Comparisons
- Melting Points : Hydrazine-carboxamide derivatives (e.g., 2o, 3a) exhibit higher melting points (178–196°C) due to strong intermolecular hydrogen bonding, whereas the target compound’s melting point is unreported but likely lower due to reduced symmetry .
- IR/NMR Data : The target compound’s carbonyl stretch (C=O) is expected near 1680–1700 cm⁻¹, aligning with benzimidazole-carboxamides . Its ¹H-NMR would show aromatic protons near δ 7.5–8.0 for the -CF₃-phenyl group and δ 4.5–5.0 for the benzodiazole methyl bridge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
